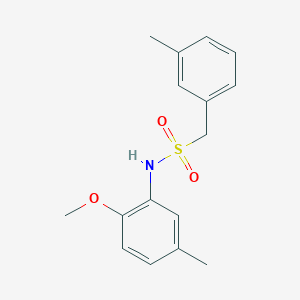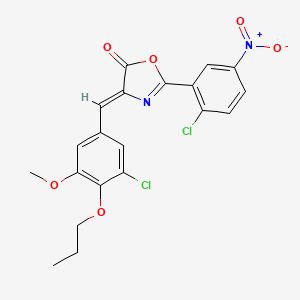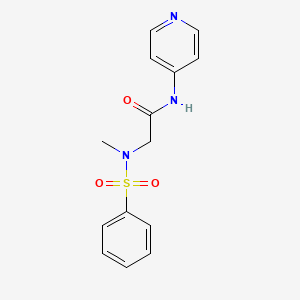
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMS, is a chemical compound that has been widely studied for its potential therapeutic applications. MMS is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition, N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has also been shown to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to possess a range of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to induce apoptosis by activating caspases, which are enzymes that play a key role in programmed cell death. N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition, N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. This can lead to a decrease in the acidity of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its broad range of biological activities. N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, which make it a versatile compound for studying various biological processes. Another advantage of using N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide is its relatively low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one limitation of using N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide, which can improve its yield and purity. Another area of research is the optimization of N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide for use in targeted drug delivery systems, which can improve its efficacy and reduce its toxicity. In addition, more research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide and its potential side effects. Finally, N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide has shown promise as a potential therapeutic agent for a range of diseases, and further studies are needed to explore its potential clinical applications.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12-5-4-6-14(9-12)11-21(18,19)17-15-10-13(2)7-8-16(15)20-3/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBZFGSWBJVDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4757211.png)
![ethyl 1-ethyl-6-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4757219.png)

![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4757248.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4757253.png)

![3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)


![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
![N-(2-methoxyethyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4757307.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)